molecular formula C21H19ClN4O2S B2607889 N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide CAS No. 941990-27-8

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

Cat. No. B2607889
CAS RN: 941990-27-8
M. Wt: 426.92
InChI Key: SIMWGPOYYJAKDD-UHFFFAOYSA-N
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Description

“N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” is a chemical compound that has been studied for its potential antimicrobial and anticancer properties . It is a derivative of thiazole, a heterocyclic compound that has been reported to have various medicinal properties .


Synthesis Analysis

The synthesis of similar compounds involves the use of physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . The exact synthesis process for “N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” is not specified in the search results.


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The exact molecular structure of “N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” is not specified in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The exact physical and chemical properties of “N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” are not specified in the search results.

Scientific Research Applications

Anti-Tubercular Activity

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide: has been investigated for its anti-tubercular potential. In a study by Singireddi et al., a series of novel derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant activity, with inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development.

Future Directions

The future directions for the study of “N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” could involve further exploration of its antimicrobial and anticancer properties, as well as its potential as a lead compound for rational drug designing .

properties

IUPAC Name

N-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-16-8-4-5-9-18(16)25-10-12-26(13-11-25)20(28)17-14-29-21(23-17)24-19(27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWGPOYYJAKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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